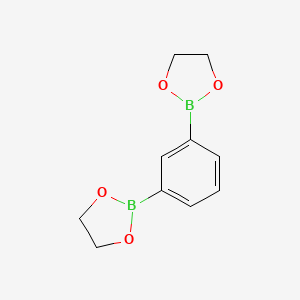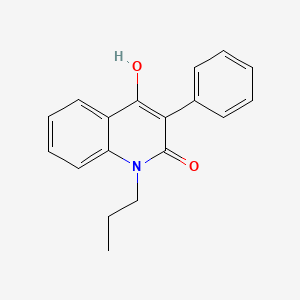![molecular formula C18H8F8N2O2 B14276752 Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- CAS No. 156592-06-2](/img/structure/B14276752.png)
Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- is a chemical compound characterized by the presence of fluorine atoms and trifluoromethyl groups. This compound is notable for its unique structural features, which contribute to its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of boron reagents with halogenated pyrimidine derivatives in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound can be achieved through a method that ensures high yield and purity. One such method involves the use of symmetric 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy] pyrimidine, which is produced in an industrially advantageous manner .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more hydrogenated derivatives .
Scientific Research Applications
Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and trifluoromethyl groups contribute to its high binding affinity and specificity for certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: This compound shares similar structural features and is used in similar applications.
4-(Trifluoromethyl)pyridine: Another compound with trifluoromethyl groups, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- is unique due to its specific arrangement of fluorine atoms and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
156592-06-2 |
|---|---|
Molecular Formula |
C18H8F8N2O2 |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine |
InChI |
InChI=1S/C18H8F8N2O2/c19-13-3-1-9(5-11(13)17(21,22)23)29-15-7-16(28-8-27-15)30-10-2-4-14(20)12(6-10)18(24,25)26/h1-8H |
InChI Key |
CJUQHRGCSKPBDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=NC=N2)OC3=CC(=C(C=C3)F)C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride](/img/structure/B14276669.png)
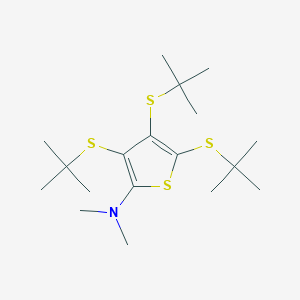
![11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene](/img/structure/B14276671.png)

![Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate](/img/structure/B14276690.png)
![Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate](/img/structure/B14276695.png)
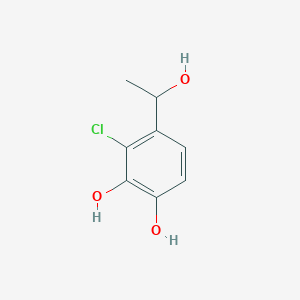

![N-(Methanesulfonyl)-N-[(trifluoromethyl)sulfanyl]methanesulfonamide](/img/structure/B14276715.png)
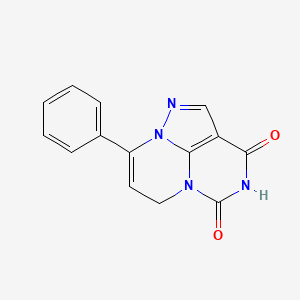
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
